molecular formula C11H9BrO3 B1581035 Ethyl 5-bromobenzofuran-2-carboxylate CAS No. 84102-69-2

Ethyl 5-bromobenzofuran-2-carboxylate

Cat. No.: B1581035
CAS No.: 84102-69-2
M. Wt: 269.09 g/mol
InChI Key: XLJWAHXKBCDQNP-UHFFFAOYSA-N
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Description

Ethyl 5-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol It is a derivative of benzofuran, a class of compounds known for their diverse biological activities

Mechanism of Action

Target of Action

Ethyl 5-bromobenzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives, in general, are known for their diverse pharmacological activities . They interact with their targets, leading to changes at the molecular level that result in their observed biological activities. More research is needed to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that this compound may influence multiple biochemical pathways

Pharmacokinetics

It has been suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Result of Action

Benzofuran derivatives are known to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects suggest that this compound may induce changes at both the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-bromobenzofuran-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 5-bromo-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like N-methyl pyrrolidine .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromobenzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-bromobenzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 5-bromobenzofuran-2-carboxylate can be compared with other benzofuran derivatives, such as:

  • Ethyl 5-aminobenzofuran-2-carboxylate
  • Ethyl 5-methoxybenzofuran-2-carboxylate
  • Ethyl 5-chlorobenzofuran-2-carboxylate
  • Ethyl 5-nitrobenzofuran-2-carboxylate

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis. Its specific substitution pattern also influences its biological activity, distinguishing it from other benzofuran derivatives .

Properties

IUPAC Name

ethyl 5-bromo-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJWAHXKBCDQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352746
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84102-69-2
Record name Ethyl 5-bromobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (5-bromobenzofuran)-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromosalicylaldehyde (10 g, 50 mmol), diethyl bromomalonate (13.1 g, 55 mmol), potassium carbonate (6.9 g, 50 mmol), and 2-butanone (80 mL) was stirred at 90° C. for 16 hrs. The solvent was removed under reduced pressure at 45° C., and the residue was acidified with 1M HCl, extracted, washed, dried, and evaporated. The residue was purified by chromatography to give about 3.6 g of ethyl 5-bromo-benzofuran-2-carboxylate, mp. 59-60° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 5-bromo-salicylaldehyde (5.0 g, 25 mmol) and bromo diethylmalonate (8.9 g, 37 mmol) in methyl ethyl ketone (50 mL) is treated with potassium carbonate (6.8 g, 50 mmol) and heated to reflux. The reaction is stirred over 3 days at reflux. The reaction is then concentrated to a crude solid that is purified by silica gel column chromatography (9:1 hexane/EtOAc) to afford 5.2 g (78%) of the desired product. 1H NMR (CDCl3) 7.81 (d, 1H), 7.26-7.55 (m, 3H), 4.44 (q, 2H), 1.42 (t, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
bromo diethylmalonate
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
78%

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-benzofurancarboxylic acid (5.01 g, 20.8 mmol) in absolute ethanol (150 ml) was added with concentrated sulfuric acid (15 ml) and the mixture was refluxed under stirring for 2 h. After this time, the volatiles were evaporated off under reduced pressure and the resulting residue was neutralized with a sodium bicarbonate saturated solution and extracted with ethyl ether (4×100 ml). The mixture was dried and the solvent was evaporated off under reduced pressure, to obtain 5.19 g of the title compound as a white solid with melting point 58-60° C. (93% yield).
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Ethyl 5-bromobenzofuran-2-carboxylate a suitable substrate for Buchwald-Hartwig coupling reactions?

A1: this compound possesses a bromine atom directly attached to the benzofuran ring system. This bromine atom acts as a leaving group in the presence of a palladium catalyst and a base, enabling the coupling reaction with a suitable amine, such as tert-butyl piperazine-1-carboxylate as demonstrated in the study . The specific position of the bromine on the benzofuran structure likely influences the reactivity and selectivity of the reaction.

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